molecular formula C24H21N5O4 B6551959 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one CAS No. 1040671-91-7

5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one

Cat. No.: B6551959
CAS No.: 1040671-91-7
M. Wt: 443.5 g/mol
InChI Key: JAFFEZFFUUKUNJ-UHFFFAOYSA-N
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Description

5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a useful research compound. Its molecular formula is C24H21N5O4 and its molecular weight is 443.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 443.15935417 g/mol and the complexity rating of the compound is 703. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-{[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(4-methylphenyl)-4H,5H-pyrazolo[1,5-a]pyrazin-4-one (referred to as Compound A ) has garnered attention in recent years for its potential biological activities. This article aims to provide a comprehensive overview of its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

Molecular Formula : C26H30N4O6
Molecular Weight : 478.55 g/mol
IUPAC Name : this compound

The compound features a complex structure characterized by multiple heterocyclic rings and functional groups that contribute to its biological activity.

Synthesis

Compound A is synthesized through a multi-step reaction involving the condensation of appropriate precursors. The synthesis typically involves the formation of the oxadiazole ring followed by the introduction of the pyrazolo[1,5-a]pyrazin moiety. Detailed synthetic pathways can be found in various studies focusing on similar compounds with biological relevance.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of Compound A. In vitro assays have demonstrated significant cytotoxic effects against various cancer cell lines:

Cell Line IC50 (µM)
HCT-11636
HeLa34
MCF-740

These findings suggest that Compound A may induce apoptosis in cancer cells through mechanisms involving mitochondrial dysfunction and caspase activation. For instance, one study indicated that treatment with similar compounds resulted in increased apoptotic cell populations and morphological changes characteristic of apoptosis .

The mechanism underlying the anticancer activity of Compound A appears to involve the modulation of several signaling pathways associated with cell proliferation and survival. Notably, compounds with similar structures have been shown to inhibit key enzymes involved in cancer progression and metastasis. The presence of the oxadiazole moiety is believed to enhance binding affinity to target proteins involved in these pathways.

Case Studies

Several case studies have documented the efficacy of Compound A and its analogs:

  • Study on HCT-116 Cells : In this study, Compound A demonstrated a dose-dependent inhibition of cell proliferation with significant induction of apoptosis as evidenced by increased caspase activity and altered mitochondrial membrane potential .
  • HeLa Cell Line Analysis : Another investigation revealed that Compound A effectively reduced cell viability in HeLa cells through mechanisms involving oxidative stress and DNA damage .

Properties

IUPAC Name

5-[[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-2-(4-methylphenyl)pyrazolo[1,5-a]pyrazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H21N5O4/c1-15-4-6-16(7-5-15)20-13-21-24(30)28(8-9-29(21)26-20)14-22-25-23(27-33-22)17-10-18(31-2)12-19(11-17)32-3/h4-13H,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAFFEZFFUUKUNJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC4=NC(=NO4)C5=CC(=CC(=C5)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H21N5O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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